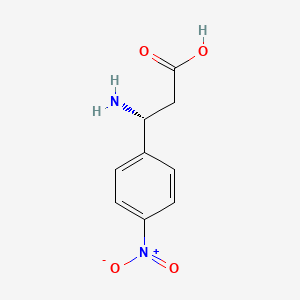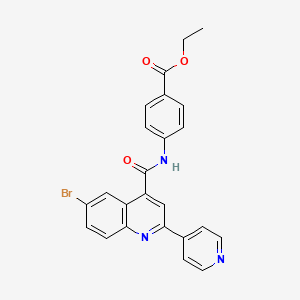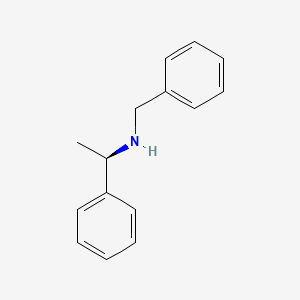
(R)-3-(对硝基苯基)-β-丙氨酸
描述
(3R)-3-amino-3-(4-nitrophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R)-3-amino-3-(4-nitrophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-3-amino-3-(4-nitrophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
ELISA 应用
该化合物广泛用作 ELISA(酶联免疫吸附测定)应用中检测碱性磷酸酶的底物 . 当碱性磷酸酶与该化合物反应时,会形成黄色水溶性反应产物 . 该反应产物在 405 nm 处吸收光 .
蛋白质测定和分析
该化合物也用于蛋白质测定和分析 . 它是检测和测量复杂样品中特定蛋白质的关键成分 .
免疫测定试剂和试剂盒
该化合物用于生产免疫测定试剂和试剂盒 . 这些试剂盒用于检测和量化各种样品中特定物质 .
比色检测
该化合物用于各种科学应用中的比色检测 . 与碱性磷酸酶反应后,它会形成黄色水溶性产物,该产物在 405 nm 处吸收光 . 该特性使其在比色测定中很有用 .
碱性磷酸酶的底物
该化合物用作单组分碱性磷酸酶 (AP) 底物 . 与 AP 反应后,它在溶液中呈黄色 .
使用更安全
作用机制
Target of Action
Similar compounds such as p-nitrophenyl phosphate are known to interact with enzymes like alkaline phosphatase .
Mode of Action
For instance, p-nitrophenyl phosphate is hydrolyzed by alkaline phosphatase, resulting in the release of p-nitrophenol .
Biochemical Pathways
P-nitrophenyl compounds are often used as substrates in enzymatic reactions, suggesting that this compound may participate in similar biochemical pathways .
生化分析
Biochemical Properties
(3R)-3-amino-3-(4-nitrophenyl)propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with amino acid transporters, facilitating its uptake into cells. Additionally, (3R)-3-amino-3-(4-nitrophenyl)propanoic acid can act as a substrate for certain enzymes, leading to the formation of various metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Cellular Effects
The effects of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and metabolic regulation. The compound can modulate gene expression, leading to changes in the production of proteins involved in cellular metabolism and stress responses. Additionally, (3R)-3-amino-3-(4-nitrophenyl)propanoic acid affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, (3R)-3-amino-3-(4-nitrophenyl)propanoic acid exerts its effects through several mechanisms. It can bind to specific enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation, affecting its catalytic efficiency. Furthermore, (3R)-3-amino-3-(4-nitrophenyl)propanoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (3R)-3-amino-3-(4-nitrophenyl)propanoic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to (3R)-3-amino-3-(4-nitrophenyl)propanoic acid can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, high doses of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid can result in toxic or adverse effects, including cellular stress and apoptosis .
Metabolic Pathways
(3R)-3-amino-3-(4-nitrophenyl)propanoic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as amino acid oxidases and transaminases, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications. The interactions with specific enzymes and cofactors can influence the overall metabolic flux and the levels of key metabolites within cells .
Transport and Distribution
The transport and distribution of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can exert its biological effects. Additionally, (3R)-3-amino-3-(4-nitrophenyl)propanoic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that (3R)-3-amino-3-(4-nitrophenyl)propanoic acid exerts its effects in the appropriate cellular context, influencing processes such as metabolism, gene expression, and cellular signaling .
属性
IUPAC Name |
(3R)-3-amino-3-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQPVKJZKRICRR-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362530 | |
| Record name | (3R)-3-Amino-3-(4-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501120-99-6 | |
| Record name | (3R)-3-Amino-3-(4-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide](/img/structure/B1269988.png)

![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1269996.png)



